molecular formula C8H9ClN2O2 B8113235 Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate

Cat. No.: B8113235
M. Wt: 200.62 g/mol
InChI Key: TZRQMZBIEWJTCT-UHFFFAOYSA-N
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Description

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate typically involves the reaction of 6-chloro-4-pyrimidinecarboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are typically used.

Major Products Formed

    Substitution Products: Various substituted pyrimidine derivatives, depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyrimidine ring.

    Reduction Products: Reduced forms of the pyrimidine ring.

    Hydrolysis Products: 6-Chloro-4-pyrimidinecarboxylic acid and ethanol.

Scientific Research Applications

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting inflammatory pathways.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of key inflammatory mediators, such as prostaglandins and cytokines.

Comparison with Similar Compounds

Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate can be compared with other pyrimidine derivatives, such as:

    6-Chloro-4-pyrimidinecarboxylic acid: Similar structure but lacks the ester group.

    Ethyl 2-(4-pyrimidinyl)acetate: Similar structure but lacks the chlorine atom.

    2-(6-Chloro-4-pyrimidinyl)acetic acid: Similar structure but lacks the ethyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-chloropyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)4-6-3-7(9)11-5-10-6/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQMZBIEWJTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.7 g (50 mmol) of sodium hydride (80% dispersion in oil) were placed in 100 ml of dry dioxane, and 11.7 g (90 mmol) of ethyl acetoacetate were added dropwise. The mixture was then stirred at 50° C. for 1 hour. After cooling to room temperature, a solution of 4.5 g (30 mmol) of 4,6-dichloropyrimidine in 50 ml of dioxane was added dropwise. After heating at reflux for 6 hours the mixture was cooled to room temperature, 10 ml of methanol were added dropwise in order to destroy superfluous sodium hydride, and the mixture was concentrated. The residue was taken up in water and brought to a pH of 3 to 4 with conc. hydrochloric acid. After extractive stirring with toluene, the organic phase was dried and concentrated. Chromatography on silica gel left 1.8 g (30% of theory) of a colorless oil.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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